1-(1-Propenyl)-3-(trifluoromethyl)benzene, also known by its Chemical Abstracts Service number 2924-25-6, is an organic compound featuring a trifluoromethyl group attached to a benzene ring and a propenyl side chain. Its molecular formula is , with a molecular weight of 186.17 g/mol. This compound belongs to the class of aromatic hydrocarbons, specifically substituted benzenes, and is noted for its unique trifluoromethyl substituent, which contributes to its chemical properties and reactivity.
The synthesis of 1-(1-Propenyl)-3-(trifluoromethyl)benzene can be approached through several methods, typically involving the introduction of the trifluoromethyl group onto the aromatic ring followed by the addition of the propenyl side chain.
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and selectivity in the synthesis process. For instance, maintaining an inert atmosphere during reactions involving sensitive fluorinated compounds is essential to prevent unwanted side reactions.
1-(1-Propenyl)-3-(trifluoromethyl)benzene features a benzene ring with two distinct substituents:
C=CC1=CC(=C(C=C1)C(F)(F)F)C
.1-(1-Propenyl)-3-(trifluoromethyl)benzene can participate in various chemical reactions typical for aromatic compounds:
The reactivity of 1-(1-Propenyl)-3-(trifluoromethyl)benzene is influenced by both substituents, where the trifluoromethyl group enhances electrophilicity while stabilizing certain reaction intermediates.
The mechanisms governing the reactivity of 1-(1-Propenyl)-3-(trifluoromethyl)benzene involve:
The specific rates and mechanisms can vary significantly based on reaction conditions (e.g., solvent effects, temperature).
1-(1-Propenyl)-3-(trifluoromethyl)benzene has several scientific applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7